molecular formula C18H4F18P2 B14292090 Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 124927-10-2

Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-

Cat. No.: B14292090
CAS No.: 124927-10-2
M. Wt: 624.1 g/mol
InChI Key: NQXDNVXZUHMMKM-UHFFFAOYSA-N
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Description

Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, is an organophosphorus compound characterized by a phosphorus-phosphorus double bond. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in theoretical and applied chemistry .

Properties

CAS No.

124927-10-2

Molecular Formula

C18H4F18P2

Molecular Weight

624.1 g/mol

IUPAC Name

[2,4,6-tris(trifluoromethyl)phenyl]-[2,4,6-tris(trifluoromethyl)phenyl]phosphanylidenephosphane

InChI

InChI=1S/C18H4F18P2/c19-13(20,21)5-1-7(15(25,26)27)11(8(2-5)16(28,29)30)37-38-12-9(17(31,32)33)3-6(14(22,23)24)4-10(12)18(34,35)36/h1-4H

InChI Key

NQXDNVXZUHMMKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)P=PC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyl-lithium for the initial synthesis and lithium aluminum hydride for reduction reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and diphosphanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, has several scientific research applications:

Mechanism of Action

The mechanism by which diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, exerts its effects involves the interaction of its phosphorus-phosphorus double bond with various molecular targets. This interaction can lead to the formation of new compounds through oxidation, reduction, or substitution reactions. The pathways involved are primarily determined by the electronic properties of the phosphorus atoms and the steric hindrance provided by the trifluoromethyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, is unique due to its combination of a phosphorus-phosphorus double bond and the electron-withdrawing trifluoromethyl groups. This combination imparts distinct electronic properties and reactivity patterns that are not observed in similar compounds .

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